(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[55]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate diol to form the spirocyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
Sulfur compounds: While structurally different, sulfur compounds also exhibit diverse chemical reactivity and applications.
Uniqueness
®-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature distinguishes it from other fluorinated compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
Molecular Formula |
C14H17FN2O2 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
(5R)-5-(4-fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H17FN2O2/c15-11-3-1-10(2-4-11)12-9-17-13(18)19-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
IEFBHSRDSOLWPV-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNCCC12[C@@H](CNC(=O)O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CNCCC12C(CNC(=O)O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.